Propentofylline-d6

概要

説明

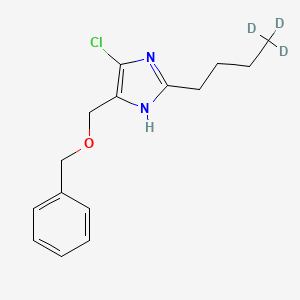

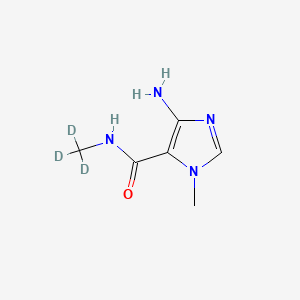

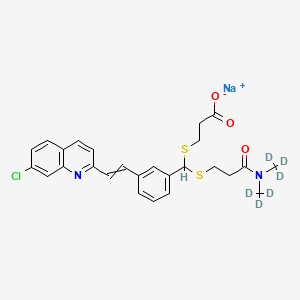

Propentofylline-d6 is a c-AMP phosphodiesterase inhibitor and a nerve growth factor stimulator . It is a unique methylxanthine with clear cyclic AMP, phosphodiesterase, and adenosine actions, including enhanced synaptic adenosine signaling . It is a xanthine derivative drug with purported neuroprotective effects .

Molecular Structure Analysis

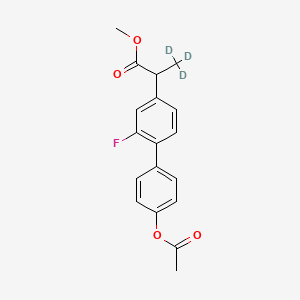

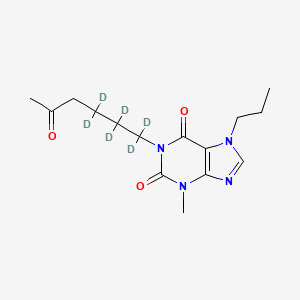

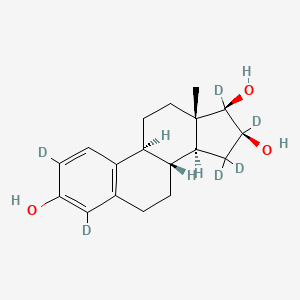

The molecular formula of Propentofylline-d6 is C15H16D6N4O3 . The average mass is 306.360 Da and the monoisotopic mass is 306.169189 Da .Chemical Reactions Analysis

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor. It inhibits both phosphodiesterase and adenosine uptake . It is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport .科学的研究の応用

1. Neuroprotection and Chronic Pain Alleviation

Propentofylline, a methylxanthine derivative, has been shown to have profound neuroprotective, antiproliferative, and anti-inflammatory effects. It demonstrates efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain. Clinically, its use in degenerative and vascular dementia, as well as a potential adjuvant treatment for schizophrenia and multiple sclerosis, has been explored. The mechanism of action includes glial modulation, reduction of proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance, suggesting its potential therapeutic application for chronic pain syndromes, including neuropathic pain (Sweitzer & De Leo, 2011).

2. Application in Dementia and Alzheimer's Disease

Propentofylline acts as a glial cell modulator, interfering with neuroinflammatory processes linked to the pathological activation of microglial cells and reactive astrocytes. These elements are common in the pathophysiology of Alzheimer's disease (AD) and vascular dementia (VaD). Early Phase II studies and recent trials have confirmed propentofylline's efficacy in both dementia subtypes, suggesting it may affect the underlying disease process rather than providing only symptomatic relief (Kittner, de Deyn, & Erkinjuntti, 2000).

3. Modulating Glial Activation and GABAergic Tone

Propentofylline modulates spinal glial activation and GABAergic inhibitory tone, which can be crucial in conditions like spinal cord injury (SCI). This modulation includes altering the expression of glutamic acid decarboxylase (GAD)65, the GABA synthase enzyme, and attenuating mechanical allodynia and hyperexcitability of spinal neurons (Gwak, Crown, Unabia, & Hulsebosch, 2008).

4. Treatment of Schizophrenia

In chronic schizophrenia, propentofylline has been studied as an adjuvant agent combined with risperidone. This combination showed significant superiority over risperidone alone in treating positive symptoms and general psychopathology, indicating propentofylline as a potential adjunctive treatment strategy for chronic schizophrenia (Salimi et al., 2008).

5. Autism Spectrum Disorders

Propentofylline, combined with risperidone, has been explored for treating irritability in Autism Spectrum Disorder (ASD). This combination has shown effectiveness in alleviating disease severity and improving irritability in ASD patients, suggesting its potential as an adjunctive treatment in ASD management (Behmanesh, Moghaddam, Mohammadi, & Akhondzadeh, 2019).

6. Glutamate Transporter Modulation in Neuropathic Pain

Propentofylline-induced glial modulation can alter spinal glutamate transporters, contributing to reduced behavioral hypersensitivity after nerve injury. This effect highlights the importance of controlling aberrant glial activation in neuropathic pain and suggests a mechanism for the anti-allodynic action of propentofylline (Tawfik et al., 2008).

7. Preventing Depressive-Like Behavior

Propentofylline has been shown to prevent sickness behavior and depressive-like behavior induced by lipopolysaccharide in rats via the neuroinflammatory pathway. This finding suggests its potential utility in treating depression and associated diseases (Moraes et al., 2017).

作用機序

Safety and Hazards

将来の方向性

Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . Future research may focus on its potential therapeutic use for the treatment of chronic pain .

特性

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-5-oxohexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i5D2,6D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQOQRRFDPXAGN-BHEAPFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)